5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric acid
Description
Properties
IUPAC Name |
5-oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4O4/c14-12(15)13(16,17)21-9-4-1-3-8(7-9)10(18)5-2-6-11(19)20/h1,3-4,7,12H,2,5-6H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVXFDGPXTZRAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The most direct method involves a Grignard reagent-mediated acylation using 3-(1,1,2,2-tetrafluoroethoxy)phenylmagnesium bromide and glutaric anhydride (Fig. 1). This approach mirrors the synthesis of structurally related keto-acids, such as 5-oxo-5-(3-trifluoromethylphenyl)valeric acid, achieving a moderate yield of 27%.
Key Steps:
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Grignard Reagent Preparation :
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Acylation with Glutaric Anhydride :
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The Grignard reagent is added dropwise to a solution of glutaric anhydride in THF at 0–20°C.
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The reaction mixture is stirred under inert conditions, allowing the nucleophilic attack on the anhydride to form the keto-acid intermediate.
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Workup and Purification :
Optimization Challenges
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Electronic Effects : The electron-withdrawing tetrafluoroethoxy group reduces the reactivity of the aromatic ring, necessitating longer reaction times or elevated temperatures.
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Yield Limitations : Competing side reactions, such as over-addition of the Grignard reagent or incomplete acylation, contribute to the moderate yield (27%).
Alternative Pathway: Friedel-Crafts Acylation
Limitations
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Low Feasibility : The strong electron-withdrawing effect of the tetrafluoroethoxy group renders Friedel-Crafts impractical without significant ring activation.
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Multi-Step Complexity : Additional steps for directing group installation and removal reduce overall efficiency.
Hydrolysis of Ester Precursors
Ester Synthesis and Conversion
A two-step process involving esterification followed by hydrolysis is viable, as demonstrated in the synthesis of ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
Procedure:
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Ester Formation :
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React 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid with valeric acid chloride in the presence of a base (e.g., triethylamine).
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Ketone Introduction :
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Use oxidative conditions (e.g., PCC) to introduce the ketone group at the C5 position.
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Hydrolysis :
Example Workup:
| Step | Conditions | Yield |
|---|---|---|
| Ester Hydrolysis | 2N HCl, reflux, 5 hours | 79.7% |
Analytical and Purification Considerations
Characterization Data
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric acid undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
The compound 5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric acid is a derivative of valeric acid that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.
Structure
- The chemical structure of this compound includes a valeric acid backbone with a phenyl group substituted by a tetrafluoroethoxy moiety. This unique structure contributes to its biological activity.
Properties
- Molecular Formula : C16H16F4O3
- Molecular Weight : 350.29 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Growth : In vitro studies have shown that such compounds can inhibit the growth of human bladder carcinoma cells (T24). The IC50 values range from approximately 0.1 to 10 µmol/L, indicating effective dose-response relationships in cell cultures .
- In Vivo Efficacy : Animal models (e.g., BALB/c nude mice) have demonstrated that these compounds can significantly reduce tumor volume when administered orally or intraperitoneally .
Protein Kinase Inhibition
The compound has been studied for its ability to inhibit various protein kinases:
- Selectivity : It exhibits selective inhibition of protein kinase C (PKC) isotypes at lower concentrations compared to other kinases . This selectivity is crucial for developing targeted cancer therapies.
- Mechanism of Action : The mechanism involves the inhibition of receptor tyrosine kinases, particularly those associated with growth factor signaling pathways, which are often dysregulated in cancers .
Immunomodulatory Effects
Compounds related to this structure have shown potential as immunomodulators:
- AIDS Treatment : Preliminary studies suggest that these compounds may possess activity against immunodeficiency disorders such as AIDS .
- Anti-inflammatory Properties : The inhibition of specific kinases involved in inflammatory pathways could lead to therapeutic applications in autoimmune diseases.
Cardiovascular Applications
Research indicates potential applications in treating cardiovascular diseases:
- Atherosclerosis : Studies have suggested that the compound may help manage conditions like atherosclerosis through its effects on vascular smooth muscle cell proliferation .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | IC50 Range | Notes |
|---|---|---|---|
| Anticancer | Tumor growth inhibition | 0.1 - 10 µmol/L | Effective in T24 bladder carcinoma |
| Protein Kinase Inhibition | Selective PKC inhibition | 0.1 - 5 µmol/L | Higher selectivity than other kinases |
| Immunomodulatory | Potential activity against AIDS | Not specified | Further studies needed |
| Cardiovascular | Effects on atherosclerosis | Not specified | Promising for vascular health |
Case Study 1: Antitumor Efficacy
In a controlled study involving T24 bladder carcinoma cells, the administration of the compound led to significant reductions in cell viability compared to controls. The results were quantified using optical density measurements post-staining with methylene blue, demonstrating the compound's potent anticancer activity.
Case Study 2: Protein Kinase Selectivity
A series of assays were conducted to evaluate the inhibitory effects on various protein kinases. The findings indicated that at lower concentrations (0.01 - 0.1 µmol/L), the compound effectively inhibited PDGF receptor autophosphorylation, suggesting its potential use in targeted cancer therapies.
Mechanism of Action
The mechanism of action of 5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric acid involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving its functional groups, such as the ketone and phenyl groups. These interactions can influence various biochemical processes, including enzyme activity and receptor binding .
Comparison with Similar Compounds
Catalytic Efficiency and Enzyme Interactions
Evidence from enzymatic studies on auxinic herbicides highlights the importance of chain length and substituents on catalytic activity. For example:
- 4-Phenoxybutyric acid and 5-phenylvaleric acid exhibit superior catalytic efficiency compared to shorter-chain analogs due to optimal distance between the carboxylate and aromatic groups .
- The tetrafluoroethoxy substituent in the target compound likely enhances electron-withdrawing effects, stabilizing enzyme-substrate interactions. However, steric bulk from fluorine atoms may reduce binding affinity compared to smaller groups like methoxy or phenoxy.
Table 1: Catalytic Efficiency of Valeric Acid Derivatives
Physicochemical Properties
Comparison with 5-oxo-5-(3-phenoxyphenyl)pentanoic acid (CAS 871127-75-2) reveals significant differences:
Table 2: Physical Properties of Analogous Compounds
Fluorine’s electronegativity also strengthens hydrogen bonding with biological targets, which may improve binding specificity.
Pharmacokinetic and Distribution Profiles
While direct data on the target compound are lacking, insights can be drawn from fluorinated pesticides and polyphenol studies:
- Biliary Excretion : Fluorinated compounds like hexaflumuron exhibit prolonged half-lives due to slow hepatic metabolism, suggesting the target compound may accumulate in the intestine or liver , similar to EGCG’s distribution in rats .
- Bioavailability: The higher LogP of the tetrafluoroethoxy analog implies better absorption than non-fluorinated valeric acids but lower bioavailability compared to smaller phenolic acids like EGC or EC, which show 13–31% absorption in rats .
Key Research Findings
Substituent Effects : Chain length and fluorine substitution balance catalytic efficiency and metabolic stability.
Distribution : Fluorinated analogs likely follow biliary excretion pathways, prolonging systemic exposure.
Trade-offs : Enhanced lipophilicity improves membrane permeability but may limit solubility and renal excretion.
Biological Activity
5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a valeric acid backbone with a phenyl group substituted by a tetrafluoroethoxy moiety.
Biological Activity Overview
Research into the biological activity of this compound indicates several key areas of interest:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit the production of pro-inflammatory cytokines in activated macrophages.
- Antioxidant Activity : The compound has shown potential as an antioxidant, reducing oxidative stress markers in cellular models. This activity is crucial for protecting cells from damage due to reactive oxygen species (ROS).
- Antimicrobial Properties : Some studies have indicated that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of NF-κB Pathway : The compound appears to inhibit the NF-κB signaling pathway, which is pivotal in regulating immune responses and inflammation. This inhibition may lead to decreased expression of inflammatory mediators.
- Scavenging Free Radicals : The antioxidant properties are attributed to the compound's ability to scavenge free radicals and enhance endogenous antioxidant enzyme activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Antioxidant | Reduction in oxidative stress markers | |
| Antimicrobial | Activity against Gram-positive bacteria |
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of this compound, researchers treated LPS-stimulated macrophages with various concentrations of the compound. The results indicated a significant reduction in TNF-α and IL-6 levels compared to controls. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Antioxidant Activity
Another investigation focused on the antioxidant capacity of this compound using a DPPH assay. The results showed that at a concentration of 50 µM, the compound exhibited over 70% radical scavenging activity. These findings support its potential use in formulations aimed at reducing oxidative stress-related conditions.
Case Study 3: Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial potential that warrants further exploration for clinical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric acid, and what challenges arise in introducing the tetrafluoroethoxy group?
- Methodological Answer : The tetrafluoroethoxy moiety can be introduced via nucleophilic substitution using 1,1,2,2-tetrafluoroethyl iodide or bromide under basic conditions. A key challenge is avoiding side reactions due to the high electronegativity of fluorine atoms, which may require anhydrous conditions and catalysts like potassium carbonate . For the valeric acid backbone, Friedel-Crafts acylation or coupling reactions with pre-functionalized phenyl intermediates (e.g., 3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde) are viable . Purification often requires column chromatography with fluorinated solvent systems to enhance separation efficiency.
Q. How can researchers characterize the purity and structural integrity of this compound, given its fluorinated substituents?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical, with -NMR providing specificity for confirming the tetrafluoroethoxy group’s presence and position. High-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS) can verify molecular weight and detect impurities. Differential Scanning Calorimetry (DSC) or melting point analysis (e.g., lit. mp 126–129°C for analogous valeric acids ) helps assess crystallinity. X-ray crystallography may be used if single crystals are obtainable .
Q. What biological or pharmacological activities are associated with structurally related tetrafluoroethoxy-containing compounds?
- Methodological Answer : Analogs such as hexaflumuron (a chitin synthesis inhibitor) demonstrate that the tetrafluoroethoxy group enhances metabolic stability and target binding affinity in pesticidal applications . For valeric acid derivatives, bioactivity studies should focus on enzyme inhibition assays (e.g., lipoxygenase or cyclooxygenase) or receptor-binding studies using fluorescence polarization or surface plasmon resonance (SPR) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated valeric acid derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity) or impurities in test compounds. To address this:
- Perform dose-response curves across multiple replicates.
- Use orthogonal analytical methods (e.g., -NMR, LC-MS) to confirm compound integrity post-assay .
- Compare results with structurally validated analogs, such as 5-Oxo-5-(3-phenoxyphenyl)pentanoic acid (PSA: 63.6 Ų, LogP: 3.916), to isolate substituent-specific effects .
Q. What experimental design considerations are critical for studying the metabolic stability of this compound in vitro?
- Methodological Answer :
- Use liver microsomes or hepatocyte assays with LC-MS/MS quantification to track parent compound degradation.
- Include positive controls (e.g., propranolol for phase I metabolism) and negative controls (heat-inactivated microsomes).
- Monitor fluorinated metabolites via -NMR, as fluorine atoms resist metabolic oxidation, enabling stable tracking .
Q. How can regioselectivity challenges in fluorination reactions be mitigated during scale-up synthesis?
- Methodological Answer :
- Employ flow chemistry to control reaction exothermicity and improve mixing efficiency.
- Optimize protecting group strategies (e.g., tert-butyl esters for the carboxylic acid moiety) to shield reactive sites .
- Use computational modeling (DFT calculations) to predict reactive intermediates and transition states, reducing trial-and-error experimentation 19.
05 文献检索Literature search for meta-analysis02:58
Q. What strategies are effective for analyzing degradation products under accelerated stability conditions?
- Methodological Answer :
- Subject the compound to stress conditions (heat, light, humidity) and analyze degradation pathways using LC-HRMS.
- Compare fragmentation patterns with databases (e.g., PubChem ) to identify common degradation motifs.
- Quantify tetrafluoroethoxy group retention via -NMR to assess hydrolytic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

